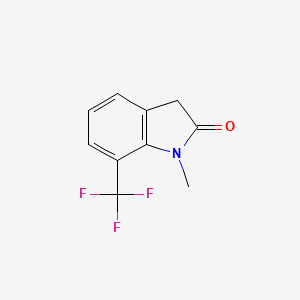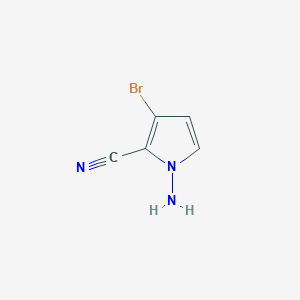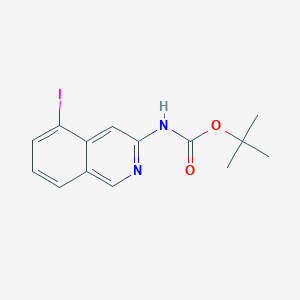
(S)-6-(Benzyloxy)-4-methyl-1-hexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-6-(Benzyloxy)-4-methyl-1-hexanol is an organic compound characterized by a benzyloxy group attached to a hexanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(Benzyloxy)-4-methyl-1-hexanol typically involves the protection of alcohols using benzyloxypyridinium triflate. This reagent allows for the protection of alcohols under relatively neutral reaction conditions . The synthetic route may involve the use of benzyl halides in combination with a base or benzyl trichloroacetimidate in combination with an acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-6-(Benzyloxy)-4-methyl-1-hexanol can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
Oxidation: Benzoic acids or aldehydes.
Reduction: Alcohols.
Substitution: Benzylic halides.
Applications De Recherche Scientifique
(S)-6-(Benzyloxy)-4-methyl-1-hexanol has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: May serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (S)-6-(Benzyloxy)-4-methyl-1-hexanol involves its ability to act as a protecting group for alcohols. The benzyloxy group can be selectively removed under mild conditions, allowing for the controlled synthesis of complex molecules . The molecular targets and pathways involved are primarily related to its role in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-6-(Benzyloxy)-4-methyl-1-hexanol: The enantiomer of (S)-6-(Benzyloxy)-4-methyl-1-hexanol.
Benzyloxyethanol: A simpler analog with a shorter carbon chain.
Benzyloxypropanol: Another analog with a different carbon chain length.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both benzyloxy and methyl groups on the hexanol backbone. This combination of features makes it particularly useful in stereoselective synthesis and as a versatile intermediate in organic chemistry .
Propriétés
Formule moléculaire |
C14H22O2 |
|---|---|
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
4-methyl-6-phenylmethoxyhexan-1-ol |
InChI |
InChI=1S/C14H22O2/c1-13(6-5-10-15)9-11-16-12-14-7-3-2-4-8-14/h2-4,7-8,13,15H,5-6,9-12H2,1H3 |
Clé InChI |
NBLOVSHGEBKSQH-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCO)CCOCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chlorooxazolo[4,5-b]pyridine](/img/structure/B13664178.png)

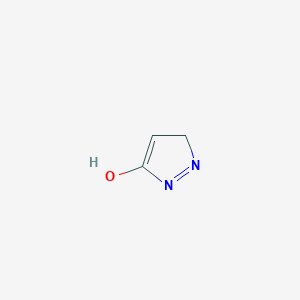
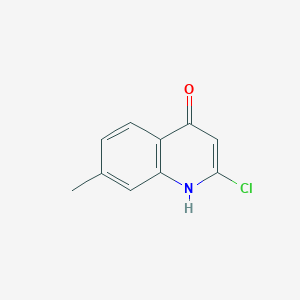
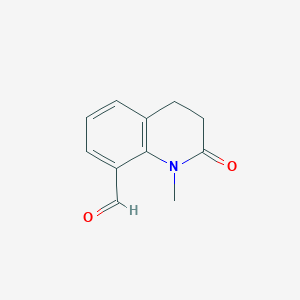
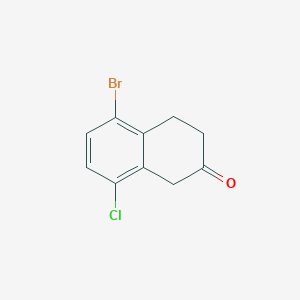
![7-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13664209.png)
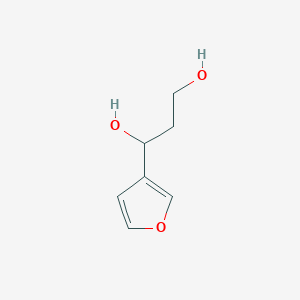
![2-Chloroimidazo[1,2-a]pyridin-6-ol](/img/structure/B13664213.png)
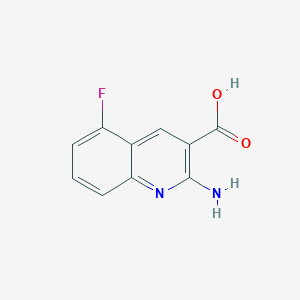
![2-[4-bromo-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole](/img/structure/B13664221.png)
